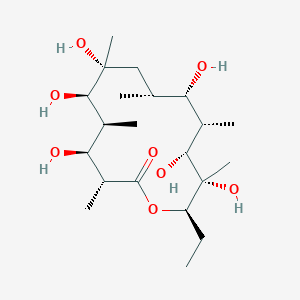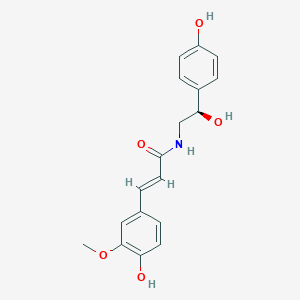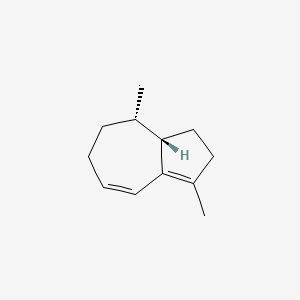
Clavukerin A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Clavukerin A is a natural product found in Heteroxenia and Clavularia koellikeri with data available.
Aplicaciones Científicas De Investigación
Discovery and Isolation
Clavukerin A, a trinor-guaiane sesquiterpene, was first isolated from the Okinawan soft coral Clavularia koellikeri. Its absolute stereostructure was determined through chemical, physicochemical evidence, and X-ray crystallographic analysis (Kobayashi et al., 1983).
Chemical Synthesis
The total synthesis of Clavukerin A and its epimer was achieved, confirming the identity of trisnorsesquiterpens isolated from Clavulia and Cespitularia species (Asaoka et al., 1991). Additionally, an amine-induced Michael/Conia-ene cascade reaction was developed for establishing bicyclic fused carbocycles, which was utilized in a formal synthesis of Clavukerin A (Li et al., 2010).
Biological Activity
Clavukerin A was also studied for its biological activities. Research indicates its potential as an antileukemic agent. For instance, coral-prostanoids like clavulones, including Clavukerin A, exhibited strong antiproliferative and cytotoxic activities in human cells, with a particular selectivity to leukemic (HL-60) cells (Honda et al., 1985).
Pharmacological Properties
Clavukerin A's pharmacological properties were explored through various synthetic methods, like the tandem enantioselective conjugate addition-cyclopropanation applied for the synthesis of natural products including Clavukerin A (Alexakis & March, 2002). Additionally, a bioinspired approach to tri-nor-guaianes was described, where Clavukerin A was synthesized by selective ozonolysis-Criegge rearrangement (Blay et al., 2006).
Propiedades
Nombre del producto |
Clavukerin A |
|---|---|
Fórmula molecular |
C12H18 |
Peso molecular |
162.27 g/mol |
Nombre IUPAC |
(8S,8aS)-3,8-dimethyl-1,2,6,7,8,8a-hexahydroazulene |
InChI |
InChI=1S/C12H18/c1-9-5-3-4-6-11-10(2)7-8-12(9)11/h4,6,9,12H,3,5,7-8H2,1-2H3/t9-,12-/m0/s1 |
Clave InChI |
WLTLKQLUBPNLAM-CABZTGNLSA-N |
SMILES isomérico |
C[C@H]1CCC=CC2=C(CC[C@@H]12)C |
SMILES canónico |
CC1CCC=CC2=C(CCC12)C |
Sinónimos |
(-)-(S,S)-clavukerin A clavukerin A |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



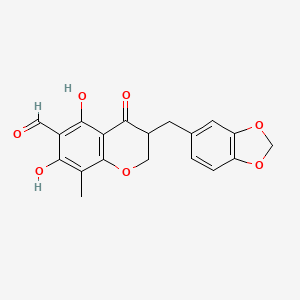
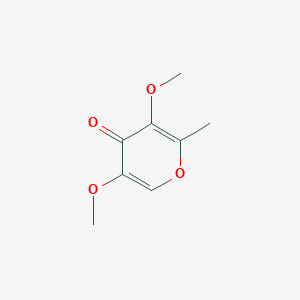
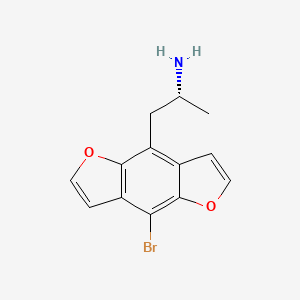
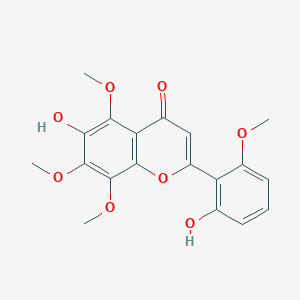
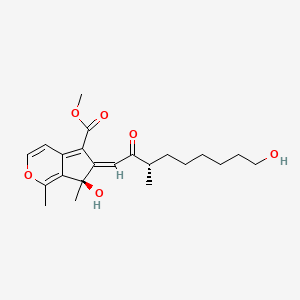
![N-(6-oxo-5,6-dihydrobenzo[c][1,5]naphthyridin-2-yl)-2-(4-pyrrolidin-1-ylpiperidin-1-yl)acetamide](/img/structure/B1250293.png)
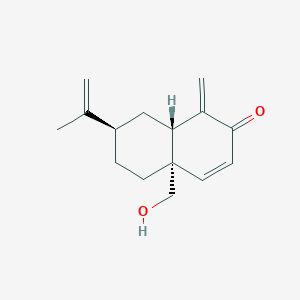
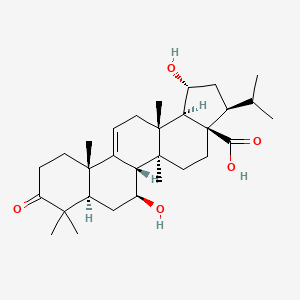
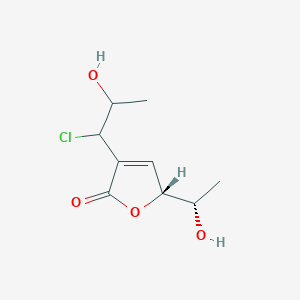
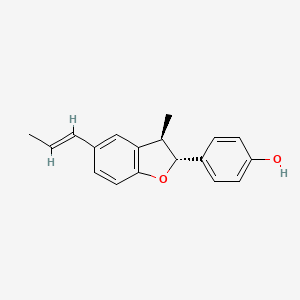
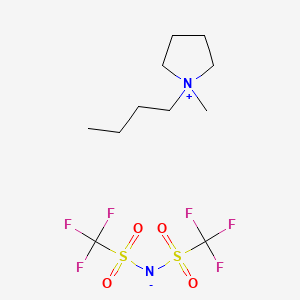
![(2R,3R,3aS,5S)-2-(6-aminopurin-9-yl)-5-[(R)-carboxy(hydroxy)methyl]-3-hydroxy-3,3a-dihydro-2H-furo[3,2-b]furan-5-carboxylic acid](/img/structure/B1250299.png)
